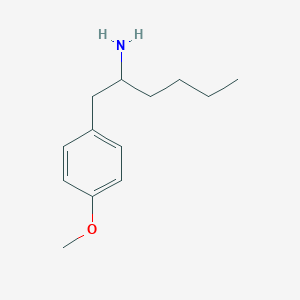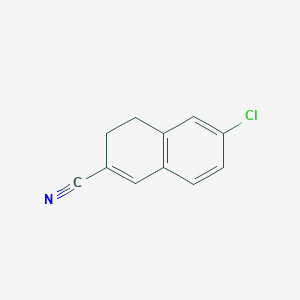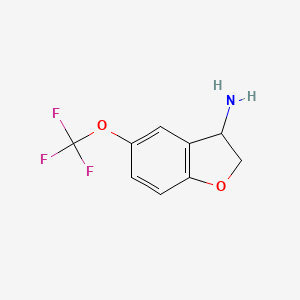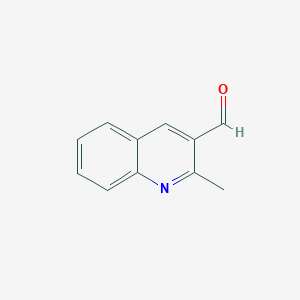
1-(4-Methoxyphenyl)hexan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)hexan-2-amine is an organic compound with the molecular formula C13H21NO It is a secondary amine characterized by a hexane chain attached to a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)hexan-2-amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with hexylamine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the formation of the amine .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Co-NiO can be employed to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methoxyphenyl)hexan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Results in secondary or tertiary amines.
Substitution: Yields various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)hexan-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)hexan-2-amine involves its interaction with molecular targets such as receptors and enzymes. It may act as a ligand, binding to specific receptors and modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter release and receptor activation .
Comparación Con Compuestos Similares
4-Methoxyamphetamine: Shares the methoxyphenyl group but differs in the amine structure.
2-Methoxy-5-((phenylamino)methyl)phenol: Another compound with a methoxyphenyl group, used in different applications.
Uniqueness: 1-(4-Methoxyphenyl)hexan-2-amine is unique due to its specific hexane chain and methoxyphenyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)hexan-2-amine |
InChI |
InChI=1S/C13H21NO/c1-3-4-5-12(14)10-11-6-8-13(15-2)9-7-11/h6-9,12H,3-5,10,14H2,1-2H3 |
Clave InChI |
OHVJZUGVIYEZGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC1=CC=C(C=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039215.png)
